1-phospho-alpha-D-glucuronic acid
1-phospho-alpha-D-glucuronic acid
D-Glucuronic acid 1-phosphate, also known as D-glucuronate-1-p or delta-glucuronate 1-phosphate, belongs to the class of organic compounds known as glucuronic acid derivatives. Glucuronic acid derivatives are compounds containing a glucuronic acid moiety (or a derivative), which consists of a glucose moiety with the C6 carbon oxidized to a carboxylic acid. D-Glucuronic acid 1-phosphate is soluble (in water) and a moderately acidic compound (based on its pKa). D-Glucuronic acid 1-phosphate can be converted into D-glucuronic acid.
D-glucuronic acid 1-phosphate is a uronic acid phosphate consisting of D-glucuronic acid having a phosphate group attached at the 1-position. It derives from a D-glucuronic acid. It is a conjugate acid of a D-glucuronate 1-phosphate.
D-glucuronic acid 1-phosphate is a uronic acid phosphate consisting of D-glucuronic acid having a phosphate group attached at the 1-position. It derives from a D-glucuronic acid. It is a conjugate acid of a D-glucuronate 1-phosphate.
Brand Name:
Vulcanchem
CAS No.:
13168-11-1
VCID:
VC20969232
InChI:
InChI=1S/C6H11O10P/c7-1-2(8)4(5(10)11)15-6(3(1)9)16-17(12,13)14/h1-4,6-9H,(H,10,11)(H2,12,13,14)/t1-,2-,3+,4-,6+/m0/s1
SMILES:
C1(C(C(OC(C1O)OP(=O)(O)O)C(=O)O)O)O
Molecular Formula:
C6H11O10P
Molecular Weight:
274.12 g/mol
1-phospho-alpha-D-glucuronic acid
CAS No.: 13168-11-1
Cat. No.: VC20969232
Molecular Formula: C6H11O10P
Molecular Weight: 274.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | D-Glucuronic acid 1-phosphate, also known as D-glucuronate-1-p or delta-glucuronate 1-phosphate, belongs to the class of organic compounds known as glucuronic acid derivatives. Glucuronic acid derivatives are compounds containing a glucuronic acid moiety (or a derivative), which consists of a glucose moiety with the C6 carbon oxidized to a carboxylic acid. D-Glucuronic acid 1-phosphate is soluble (in water) and a moderately acidic compound (based on its pKa). D-Glucuronic acid 1-phosphate can be converted into D-glucuronic acid. D-glucuronic acid 1-phosphate is a uronic acid phosphate consisting of D-glucuronic acid having a phosphate group attached at the 1-position. It derives from a D-glucuronic acid. It is a conjugate acid of a D-glucuronate 1-phosphate. |
|---|---|
| CAS No. | 13168-11-1 |
| Molecular Formula | C6H11O10P |
| Molecular Weight | 274.12 g/mol |
| IUPAC Name | (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonooxyoxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C6H11O10P/c7-1-2(8)4(5(10)11)15-6(3(1)9)16-17(12,13)14/h1-4,6-9H,(H,10,11)(H2,12,13,14)/t1-,2-,3+,4-,6+/m0/s1 |
| Standard InChI Key | AIQDYKMWENWVQJ-QIUUJYRFSA-N |
| Isomeric SMILES | [C@@H]1([C@@H]([C@H](O[C@@H]([C@@H]1O)OP(=O)(O)O)C(=O)O)O)O |
| SMILES | C1(C(C(OC(C1O)OP(=O)(O)O)C(=O)O)O)O |
| Canonical SMILES | C1(C(C(OC(C1O)OP(=O)(O)O)C(=O)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator